molecular formula C18H15N3O3S3 B2459903 3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 361173-09-3

3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2459903
CAS No.: 361173-09-3
M. Wt: 417.52
InChI Key: NSVSAQNWXLFJTC-UHFFFAOYSA-N
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Description

The compound 3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide features a complex polycyclic core structure with a benzamide moiety substituted at the 3,5-positions with methoxy groups and a methylsulfanyl group at position 11. Its molecular formula is C₁₈H₁₅N₃O₃S₃, with a molecular weight of 417.525 g/mol . The tricyclic framework incorporates two sulfur atoms (dithia) and two nitrogen atoms (diazatricyclo), contributing to its unique electronic and steric properties.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-23-10-6-9(7-11(8-10)24-2)16(22)21-17-19-12-4-5-13-15(14(12)26-17)27-18(20-13)25-3/h4-8H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVSAQNWXLFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. Common reagents used in the synthesis include thionyl chloride, dimethyl sulfate, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Medicine: Preliminary studies suggest it may have anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth. The exact pathways involved are still under investigation, but molecular docking studies have provided insights into its potential binding modes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, focusing on core frameworks, substituents, and inferred properties.

Key Structural Differences and Similarities

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound Tricyclo[7.3.0.0²,⁶]dodeca-pentaene 3,5-dimethoxy, 11-methylsulfanyl C₁₈H₁₅N₃O₃S₃ 417.525 High sulfur content; potential for sulfur-mediated interactions
3,4-Dimethoxy analog (BA80512) Same tricyclic core 3,4-dimethoxy, 11-methylsulfanyl C₁₈H₁₅N₃O₃S₃ 417.525 Positional isomerism in methoxy groups may alter electronic distribution
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic (dithia-azatetracyclo) 4-methoxyphenyl Not provided Not provided Extended tetracyclic framework; keto group may enhance polarity
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclo 4-methoxyphenyl, phenyl Not provided Not provided Nitrogen-rich core; potential for π-stacking interactions
3,5-Dimethoxy-4-(3-azido-3-(1,4-benzodioxan)propoxy)-benzenesulfonamide Benzene sulfonamide 3,5-dimethoxy, azido-benzodioxan Not provided Not provided Sulfonamide group; azide functionality suggests click chemistry applications

Analysis of Substituent Effects

In contrast, the 3,4-dimethoxy isomer (BA80512) introduces asymmetry, which could alter solubility or steric interactions . Methoxy groups in 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] () are positioned on a phenyl ring attached to a tetracyclic core, suggesting distinct electronic effects compared to the benzamide-linked methoxy groups in the target compound.

Heteroatom Arrangement: The target compound’s 3,12-dithia-5,10-diazatricyclo core provides sulfur and nitrogen atoms at specific positions, which may facilitate hydrogen bonding or metal coordination.

Research Implications

  • Medicinal Chemistry : The methylsulfanyl and methoxy groups in the target compound may synergize to modulate enzyme inhibition (e.g., carbonic anhydrase or dipeptidyl peptidase IV), as seen in structurally related sulfonamides .
  • Material Science : The sulfur-rich framework could enable applications in chalcogenide-based materials, leveraging sulfur’s redox activity .

Biological Activity

3,5-Dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity:

  • Methoxy groups : Potentially enhance lipophilicity and influence receptor interactions.
  • Methylsulfanyl group : May play a role in redox reactions and enzyme interactions.
  • Dithia-diazatricyclo moiety : Implicated in diverse biological effects due to its structural complexity.
PropertyValue
Molecular FormulaC18H15N3O3S3
Molecular Weight393.50 g/mol
CAS Number441290-75-1
SolubilitySoluble in DMSO and ethanol

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial activity. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer (MCF-7) cells revealed that treatment with 3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide resulted in:

  • Inhibition of cell proliferation : Notable reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased anti-apoptotic proteins (e.g., Bcl-2).

The precise mechanism of action remains under investigation; however, it is believed that the compound interacts with specific molecular targets within cancer cells, potentially affecting:

  • Signal transduction pathways : Inhibition or activation of pathways such as PI3K/Akt or MAPK.
  • Gene expression : Modulation of transcription factors leading to altered expression of genes involved in cell cycle regulation.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other structurally similar compounds known for their pharmacological properties.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidineModerateLow
2,6-Dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol)HighModerate
3,5-Dimethoxy-N-[11-(methylsulfanyl)-...]HighHigh

Q & A

Q. What are the defining structural features of this compound, and how do they influence its chemical reactivity?

The compound features a tricyclic core with fused dithia (two sulfur atoms) and diaza (two nitrogen atoms) rings, substituted with 3,5-dimethoxybenzamide and a methylsulfanyl group. The sulfur atoms enhance electron-deficient character, while the nitrogen atoms contribute to hydrogen-bonding potential. The methoxy groups increase hydrophobicity, influencing solubility and binding interactions. The methylsulfanyl group may participate in thiol-disulfide exchange reactions, affecting redox activity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To resolve the tricyclic framework and substituent positions (¹H/¹³C NMR).
  • Mass Spectrometry (HRMS) : For molecular weight confirmation and fragmentation pattern analysis.
  • X-ray Crystallography : To determine absolute configuration and bond angles, as demonstrated in similar tricyclic compounds .
  • IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) and S–S/S–N vibrations .

Advanced Research Questions

Q. What methodological challenges arise during synthesis, and how can they be mitigated?

Challenges include:

  • Regioselectivity : The tricyclic core’s complexity requires controlled cyclization conditions (e.g., high-dilution techniques to prevent oligomerization) .
  • Purification : Use of preparative HPLC or size-exclusion chromatography to isolate the target compound from byproducts .
  • Sulfur Sensitivity : Reactions involving sulfur atoms may require inert atmospheres (N₂/Ar) to prevent oxidation to sulfoxides/sulfones .

Q. How can computational chemistry optimize the synthesis or biological activity of this compound?

  • Reaction Path Simulation : Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent and catalyst selection (e.g., toluene for thermal stability) .
  • Molecular Docking : Virtual screening against targets like cysteine proteases or ATP-binding pockets, leveraging sulfur’s affinity for metal ions or hydrophobic pockets .
  • Machine Learning : Training models on similar tricyclic compounds to predict reaction yields or toxicity .

Q. How do the dithia and diaza moieties influence binding to biological targets?

  • The dithia group (S–S) can act as a redox-active site, enabling interactions with thioredoxin or glutathione systems.
  • The diaza nitrogen atoms form hydrogen bonds with enzyme active sites (e.g., kinase ATP-binding pockets).
  • Comparative studies with analogs lacking sulfur/nitrogen show reduced binding affinity, confirming their critical role .

Q. How can contradictory data on biological activity across studies be resolved?

  • Standardized Assays : Use isogenic cell lines or recombinant enzymes to control variability .
  • Structural Analogs : Test derivatives with modified substituents (e.g., replacing methylsulfanyl with ethyl) to isolate functional group contributions .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to validate binding modes .

Methodological Notes

  • Synthetic Optimization : Multi-step routes (e.g., Ullmann coupling for aryl-sulfur bonds) require strict temperature control (80–120°C) and Pd/Cu catalysts .
  • Biological Testing : Prioritize in vitro models (e.g., enzyme inhibition assays) before in vivo studies due to the compound’s complex pharmacokinetics .
  • Data Reproducibility : Publish raw spectral data (NMR, HRMS) in open-access repositories to facilitate cross-validation .

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